![molecular formula C10H16GeO B14255199 [4-(Trimethylgermyl)phenyl]methanol CAS No. 397248-80-5](/img/structure/B14255199.png)
[4-(Trimethylgermyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Trimethylgermyl)phenyl]methanol: is an organogermanium compound featuring a phenyl ring substituted with a trimethylgermyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylgermyl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with trimethylgermanium chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Trimethylgermyl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.
Major Products:
Oxidation: 4-(Trimethylgermyl)benzaldehyde or 4-(Trimethylgermyl)benzoic acid.
Reduction: 4-(Trimethylgermyl)phenylmethane.
Substitution: Various substituted derivatives depending on the specific reaction.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [4-(Trimethylgermyl)phenyl]methanol can be used as a ligand in organometallic catalysis, enhancing the reactivity and selectivity of metal catalysts.
Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electronic characteristics.
Biology and Medicine:
Drug Development: The unique properties of organogermanium compounds make them potential candidates for drug development, particularly in targeting specific biological pathways.
Biological Studies: The compound can be used in studies to understand the interaction of organogermanium compounds with biological systems.
Industry:
Electronics: this compound can be used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Coatings: The compound can be used in the formulation of coatings that require specific chemical resistance or thermal stability.
Mécanisme D'action
The mechanism of action of [4-(Trimethylgermyl)phenyl]methanol involves its interaction with various molecular targets. In catalysis, the trimethylgermyl group can coordinate with metal centers, enhancing catalytic activity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
[4-(Trimethylsilyl)phenyl]methanol: Similar in structure but with a silicon atom instead of germanium.
[4-(Trimethylstannyl)phenyl]methanol: Contains a tin atom instead of germanium.
Comparison:
Electronic Properties: Germanium-containing compounds often exhibit different electronic properties compared to their silicon or tin analogs, which can influence their reactivity and applications.
Reactivity: The presence of germanium can alter the reactivity of the compound in various chemical reactions, making [4-(Trimethylgermyl)phenyl]methanol unique in its behavior.
Propriétés
Numéro CAS |
397248-80-5 |
|---|---|
Formule moléculaire |
C10H16GeO |
Poids moléculaire |
224.86 g/mol |
Nom IUPAC |
(4-trimethylgermylphenyl)methanol |
InChI |
InChI=1S/C10H16GeO/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 |
Clé InChI |
UBTMEXHGJJMARP-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
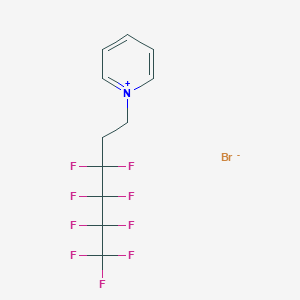
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
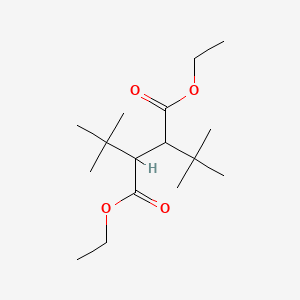


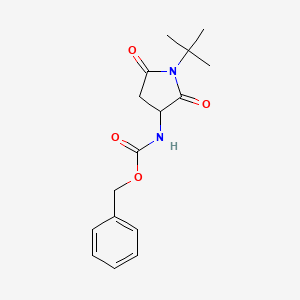

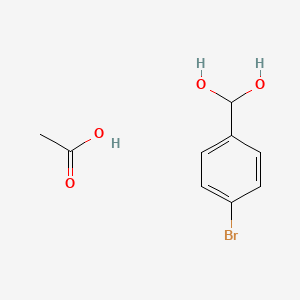
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
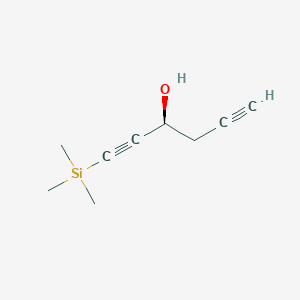
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
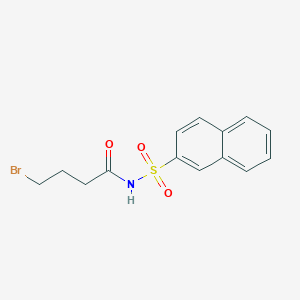
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
